3-Bromo-N-cyclopropyl-2-fluorobenzamide
Overview
Description
3-Bromo-N-cyclopropyl-2-fluorobenzamide: is a chemical compound with the molecular formula C10H9BrFNO and a molecular weight of 258.09 g/mol It is characterized by the presence of a bromine atom, a cyclopropyl group, and a fluorine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-cyclopropyl-2-fluorobenzamide typically involves the reaction of 3-bromo-2-fluorobenzoic acid with cyclopropylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
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Starting Materials:
- 3-Bromo-2-fluorobenzoic acid
- Cyclopropylamine
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Reaction Conditions:
- Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C .
- Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-cyclopropyl-2-fluorobenzamide can undergo various chemical reactions, including:
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Substitution Reactions:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as or under appropriate conditions.
Electrophilic Substitution: The benzamide ring can undergo electrophilic substitution reactions, such as or .
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Reduction Reactions:
- The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding amine.
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Oxidation Reactions:
- Oxidation of the cyclopropyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Common Reagents and Conditions:
Solvents: DMF, DMSO, , .
Catalysts: DCC, .
Temperature: Reactions are typically conducted at temperatures ranging from .
Major Products:
- Substitution reactions yield various substituted benzamides.
- Reduction reactions yield the corresponding amines.
- Oxidation reactions yield oxidized derivatives of the cyclopropyl group.
Scientific Research Applications
Chemistry: 3-Bromo-N-cyclopropyl-2-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of halogenated benzamides on biological systems. It is investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic applications. It is studied for its antimicrobial and anticancer properties, and its ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclopropyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity. The cyclopropyl group contributes to the compound’s stability and reactivity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
- 3-Bromo-N-cyclopropyl-4-fluorobenzamide
- 3-Bromo-N-cyclopropyl-2-chlorobenzamide
- 3-Bromo-N-cyclopropyl-2-methylbenzamide
Comparison: 3-Bromo-N-cyclopropyl-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to its analogs, it exhibits higher reactivity and binding affinity . The fluorine atom enhances its lipophilicity and metabolic stability , making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-cyclopropyl-2-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-3-1-2-7(9(8)12)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOVBPGILYACPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C(=CC=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680260 | |
Record name | 3-Bromo-N-cyclopropyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049729-96-5 | |
Record name | 3-Bromo-N-cyclopropyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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